5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
Pyrazolo[3,4-b]pyridine derivatives are a class of organic compounds known for their wide range of biological activities . They are often used in the development of new pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been a subject of research for many years . Various synthetic methods have been implemented under different conditions . One common method involves the reaction of 1,3-dialkyl-1H-pyrazole-5-amine as a starting material .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives is characterized by a pyrazole ring fused with a pyridine ring . The exact structure can vary depending on the specific substituents attached to the rings .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific compound and reaction conditions . For example, some derivatives can undergo reactions with N-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can vary widely depending on their specific structure . These properties can include solubility, stability, and reactivity .Scientific Research Applications
Pyrazolo[3,4-b]pyridine in Kinase Inhibition
Numerous heterocycles, including pyrazolo[3,4-b]pyridine, recur as motifs in the design of kinase inhibitors. Pyrazolo[3,4-b]pyridine has shown versatility in interacting with kinases through multiple binding modes, serving as a scaffold in many patents from companies and universities across a range of kinase targets. This compound typically binds to the kinase hinge region, but can form additional key interactions, enhancing potency and selectivity in inhibitor design. Its resemblance to both pyrrolo[2,3-b]pyridine and indazole allows for various kinase binding modes, making it a frequent choice in kinase inhibitor development (Wenglowsky, 2013).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, similar in structure to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, has been utilized extensively in drug discovery, demonstrating a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. This scaffold's structure-activity relationship (SAR) studies are of significant interest, with many lead compounds derived for various disease targets. Its versatility invites further exploration by medicinal chemists for potential drug development (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines Synthesis
A focus on the regio-orientation and regioselectivity in the reactions of 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents leading to pyrazolo[1,5-a]pyrimidines formation is highlighted. This review addresses the literature controversy over regio-orientation of substituents on the pyrimidine ring of pyrazolo[1,5-a]pyrimidines, which is crucial for understanding the synthesis and application of related compounds (Mohamed & Mahmoud, 2019).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including pyridine and indazole (structurally related to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine), are highlighted for their versatility in organic synthesis and biological significance. These compounds have shown utility in metal complexes formation, catalysts design, asymmetric catalysis, synthesis, and medicinal applications, indicating the broad potential of N-oxide motifs in advanced chemistry and drug development (Li et al., 2019).
Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines, structurally similar to 5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine, have shown significant therapeutic significance across various disease conditions due to their structural resemblance to purines. Their exploration in biochemical and biophysical properties has underscored their medicinal significance in the central nervous system, cardiovascular system, cancer, and inflammation, among others (Chauhan & Kumar, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-iodo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEUNDASYOFKIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20738191 | |
Record name | 5-Iodo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1392152-87-2 | |
Record name | 5-Iodo-2H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20738191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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